(Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

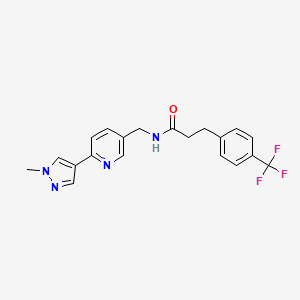

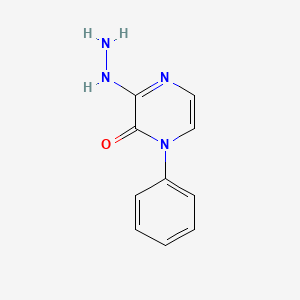

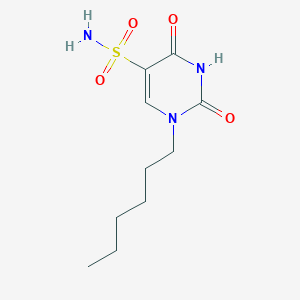

The compound is a complex organic molecule that contains several functional groups. It has a benzofuran core, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also contains methoxy (-OCH3) and acetate (-COOCH3) groups, as well as an allylidene (=CH2) group .

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the benzofuran ring and the allylidene group, which could have implications for its chemical reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzofuran ring might confer aromatic stability, while the methoxy and acetate groups could affect the compound’s solubility .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Reactions

- Enantioselective C-C Bond Formation : The rhodium-catalyzed reaction involving racemic allyl alcohols and methyl phenyldiazoacetate or methyl styryldiazoacetate results in tertiary alpha-hydroxycarboxylate derivatives with high enantioselectivity, showcasing the compound's utility in precise synthetic processes (Li & Davies, 2010).

- Stereoselective Synthesis of Allyl Sulfides : Demonstrated a facile synthesis of (Z)- and (E)-allyl sulfides from Morita-Baylis-Hillman acetates, highlighting the compound's versatility in creating structurally diverse molecules (Das et al., 2007).

Biological Activities

- Potential Herbicidal Activity : Investigation into 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, a novel class of potential herbicides, showed significant phytotoxic effects on Arabidopsis thaliana, suggesting the compound's applicability in agricultural sciences (Araniti et al., 2014).

- Antimicrobial and Cytotoxic Properties : N-heterocyclic carbene-silver(I) complexes derived from similar structures have demonstrated high antibacterial activity and cytotoxicity against cancer cell lines, indicating the compound's potential in medical applications (Patil et al., 2010).

Material Science and Sensing Applications

- Chemosensor for Bioactive Zinc(II) : A novel Schiff base compound showed highly selective and sensitive fluorescence enhancement upon binding with Zn2+ ions, suggesting its utility in bioimaging and environmental monitoring (Patil et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c1-13(21)24-15-10-11-16-19(12-15)25-18(20(16)22)9-5-7-14-6-3-4-8-17(14)23-2/h3-12H,1-2H3/b7-5+,18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDOKNZJULADHA-NXLLQJLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)

![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)

![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)

![9-(3-hydroxypropyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2754333.png)